Introduction: The Significance of Thermodynamic Data for Substituted Pyrroles
Introduction: The Significance of Thermodynamic Data for Substituted Pyrroles
An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole
This guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. Recognizing the current scarcity of published experimental data for this specific substituted pyrrole, this document emphasizes the predictive power of computational chemistry and outlines the established experimental methodologies required for empirical validation. This approach serves as a robust roadmap for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in the structures of vital biomolecules and therapeutic agents.[1] A thorough understanding of their thermodynamic properties—such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is critical for predicting molecular stability, reactivity, and behavior in various environments.[2] This data underpins drug design, process chemistry optimization, and safety assessments.
While extensive research exists for pyrrole and its simpler alkylated analogues, specific data for more complex derivatives like 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole remains largely unexplored. This guide bridges that gap by detailing the theoretical and experimental workflows necessary to elucidate its complete thermodynamic profile.
Part 1: Computational Prediction of Thermodynamic Properties
In the absence of experimental data, in silico methods provide a powerful and reliable starting point for estimating thermodynamic properties. Density Functional Theory (DFT) and other high-level computational methods are indispensable tools for this purpose.[2]
Guiding Principle: From Molecular Structure to Thermodynamic Functions
The core principle of computational thermochemistry is that fundamental thermodynamic quantities can be derived from the calculated electronic structure and vibrational frequencies of a molecule. By optimizing the molecular geometry to find its lowest energy state and then calculating the vibrational modes, we can use the principles of statistical mechanics to determine properties like enthalpy, entropy, and Gibbs free energy.[3][4]
Protocol: Ab Initio and DFT Calculations
This protocol outlines a standard workflow for computing the thermodynamic properties of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The G3(MP2)//B3LYP composite method is often cited for its excellent accuracy in predicting the thermochemistry of organic molecules.[1][5]
Step-by-Step Computational Workflow:
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Geometry Optimization:
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Construct the 3D structure of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole.
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Perform a full geometry optimization using a reliable DFT method, such as B3LYP with a 6-31G(d) basis set, to locate the minimum energy conformation. This step ensures all subsequent calculations are performed on the most stable structure.
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Vibrational Frequency Calculation:
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Using the optimized geometry, perform a frequency calculation at the same level of theory.
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Self-Validation Check: Confirm that the output shows zero imaginary frequencies, which verifies that the optimized structure is a true energy minimum. The calculated vibrational frequencies are fundamental for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[3]
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Single-Point Energy Refinement:
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To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally intensive method, such as G3(MP2). This composite method systematically corrects for deficiencies in lower-level calculations.
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Calculation of Thermodynamic Properties:
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Combine the outputs from the frequency and high-level energy calculations. The standard statistical mechanics formulas are then used by the software (e.g., Gaussian) to compute the enthalpy (H), entropy (S), and Gibbs Free Energy (G) at a standard temperature (typically 298.15 K) and pressure (1 atm).[4]
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Caption: Workflow for computational determination of thermodynamic properties.
Part 2: Experimental Determination of Thermodynamic Properties
Experimental validation is the gold standard for thermochemical data. The following protocols are established methods for determining the key thermodynamic properties of organic compounds.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is most accurately determined experimentally using combustion calorimetry.
Principle of the Method:
The compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. From the energy of combustion (ΔcH°), the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.[5]
Step-by-Step Experimental Protocol:
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Sample Preparation: A precisely weighed pellet of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is placed in a crucible inside the combustion bomb. A fuse wire is positioned to contact the sample.
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Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically ~30 atm).
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Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a thermally insulated calorimeter. The system is allowed to reach thermal equilibrium.
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Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a final equilibrium temperature is reached.
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Calculation:
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The total heat released is calculated from the temperature rise and the pre-determined energy equivalent of the calorimeter system.
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Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid).
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The standard energy of combustion is calculated and subsequently converted to the standard enthalpy of combustion.
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Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of the compound is calculated.[6]
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Caption: Experimental workflow for determining Enthalpy of Formation.
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. DSC is a primary technique for its measurement.[7]
Step-by-Step Experimental Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Baseline Measurement: Run a scan with two empty, matched DSC pans to obtain a baseline heat flow curve.
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Standard Measurement: Place a known mass of a standard reference material (e.g., sapphire) in the sample pan and run the same temperature program.
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Sample Measurement: Replace the standard with a precisely weighed sample of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole and repeat the scan.
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Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the empty pan to the difference for the sapphire standard.
Part 3: Summary of Key Thermodynamic Properties
While direct experimental values are pending, the methodologies described above allow for a robust estimation of the thermodynamic properties for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole. The following table provides a summary of the key parameters to be determined.
| Thermodynamic Property | Symbol | Significance | Recommended Determination Method |
| Standard Molar Enthalpy of Formation | ΔfH° | Represents the energetic stability of the molecule relative to its constituent elements. | Combustion Calorimetry (Experimental); High-Accuracy Composite Methods (Computational) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Indicates the spontaneity of the molecule's formation under standard conditions.[8] | Calculated from ΔfH° and S°; Direct Computation (Computational) |
| Standard Molar Entropy | S° | Measures the degree of molecular disorder or randomness. | Calculated from Heat Capacity Measurements (Experimental); Statistical Mechanics (Computational) |
| Molar Heat Capacity (Constant Pressure) | Cp | Quantifies the ability of the molecule to store thermal energy. | Differential Scanning Calorimetry (DSC) |
Conclusion
The comprehensive thermodynamic characterization of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is an achievable goal despite the current lack of published data. A synergistic approach, initiated with high-level computational predictions and followed by rigorous experimental validation through techniques such as combustion calorimetry and DSC, provides the most reliable pathway. The protocols and principles outlined in this guide offer a complete framework for researchers to generate the critical data needed to advance the application of this and other novel heterocyclic compounds in science and industry.
References
-
Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics. Available at: [Link]
-
Li, B-T., et al. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Theoretical and Computational Chemistry. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2009). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A. Available at: [Link]
-
Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2013). Molecular Energetics of Alkyl Pyrrolecarboxylates: Calorimetric and Computational Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Fulem, M., et al. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2009). Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid. PubMed. Available at: [Link]
-
Chickos, J. S., & Acree Jr, W. E. (2009). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. Available at: [Link]
-
Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. Available at: [Link]
-
Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. J. Phys. Chem.. Available at: [Link]
-
Cholewa, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link]
-
Dorofeeva, O. V., & Ryzhova, O. N. (2009). Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
Zábranský, M., & Růžička, V. (2004). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature Using Group Additivity. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Zhang, M., et al. (2023). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect. Available at: [Link]
-
NIST/TRC. (2012). 2-ethyl-1-isopropyl-4-methylcyclohexene. Web Thermo Tables (WTT). Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrrole, 2-ethyl-4-methyl-. PubChem. Available at: [Link]
-
University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds. Available at: [Link]
-
Lu, G-F., et al. (2012). 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Van Dornshuld, E. (n.d.). 4.2 Gibbs Energy. Chemistry. Available at: [Link]
-
Roussel, M. R. (2020). Chemistry 2000 Slide Set 10: Free energy. Available at: [Link]
-
Mendoza-Meroño, R., et al. (2020). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Revista de la Sociedad Química de México. Available at: [Link]
-
Todde, V., & Sechi, M. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences. Available at: [Link]
-
Alberty, R. A. (1969). Standard Gibbs free energy, enthalpy, and entropy changes as a function of pH and pMg for several reactions involving adenosine phosphates. The Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemical.journalspub.info [chemical.journalspub.info]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 7. mdpi.com [mdpi.com]
- 8. people.uleth.ca [people.uleth.ca]

